molecular formula C26H25N3O5 B10901378 N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B10901378
M. Wt: 459.5 g/mol
InChI Key: MODSVLAPVWICBY-CSLLEYCNSA-N
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Description

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a hydrazino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the hydrazino carbonyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-ETHENYL]BENZAMIDE: Lacks the hydrazino carbonyl moiety, resulting in different reactivity and applications.

    N~1~-[(Z)-2-(2-METHOXYPHENYL)-1-({2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE:

Uniqueness

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is unique due to the presence of both the hydrazino carbonyl moiety and the 2,5-dimethoxy substitution, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H25N3O5/c1-32-21-13-14-24(34-3)20(15-21)16-22(28-25(30)18-9-5-4-6-10-18)26(31)29-27-17-19-11-7-8-12-23(19)33-2/h4-17H,1-3H3,(H,28,30)(H,29,31)/b22-16-,27-17+

InChI Key

MODSVLAPVWICBY-CSLLEYCNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C(=O)N/N=C/C2=CC=CC=C2OC)\NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C(=O)NN=CC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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